molecular formula C14H17NO3 B1314532 (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate CAS No. 99735-46-3

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No. B1314532
CAS RN: 99735-46-3
M. Wt: 247.29 g/mol
InChI Key: BENQIPNJLDAXAT-PWSUYJOCSA-N
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Description

Synthesis Analysis

The synthesis of 5-OXO-1-(2-PHENYLETHYL)PYRROLIDINE-3-CARBOXYLIC ACID can be achieved from METHYL 5-OXO-1-(2-PHENYLETHYL)PYRROLIDINE-3-CARBOXYLATE1.



Molecular Structure Analysis

The molecule contains a total of 55 bonds. There are 32 non-H bonds, 16 multiple bonds, 9 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic tertiary amide, and 1 aromatic ketone2.


Scientific Research Applications

Antibacterial Activity

A range of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, which share a structural similarity with (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, were synthesized and evaluated for their potential as antibacterial drugs. These compounds were tested against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited moderate to good antibacterial activity, highlighting the potential application of similar compounds in developing new antibacterial agents (Devi et al., 2018).

Antimicrobial Properties

Another study focused on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, aiming to assess their in vitro antimicrobial activities. The research revealed that the synthesized compounds, bearing a core structure related to the compound , possessed notable antibacterial and antifungal properties. The presence of the heterocyclic ring in these compounds was a significant factor in their antimicrobial efficacy, which was further enhanced by the addition of a methoxy group (Hublikar et al., 2019).

Chemical Synthesis and Characterization

In a different study, the chemical synthesis and spectroscopic properties of a compound structurally similar to (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate were explored. The research involved investigating the compound's UV-Vis absorption spectroscopy, IR, 1H, 13C NMR, and mass spectroscopy, providing valuable insights into the molecular structure and potential applications of such compounds in various fields of chemistry and materials science (Devi et al., 2020).

properties

IUPAC Name

methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQIPNJLDAXAT-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548986
Record name Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

CAS RN

99735-46-3
Record name Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99735-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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